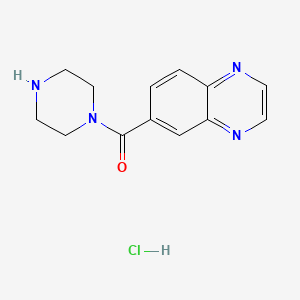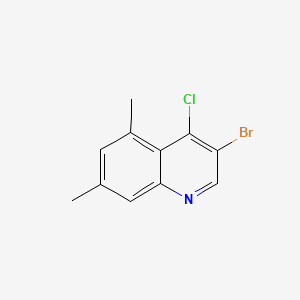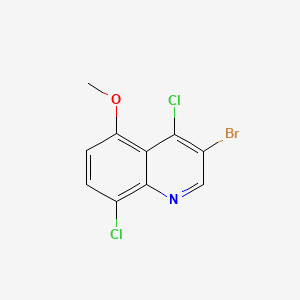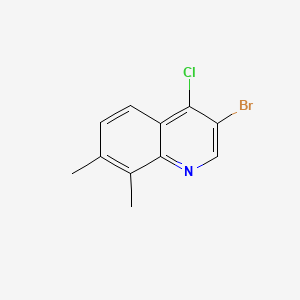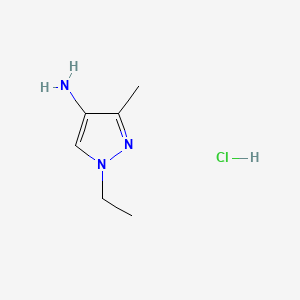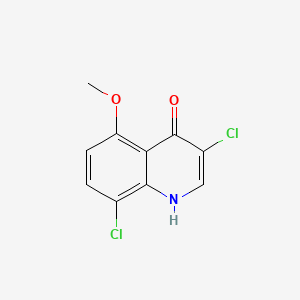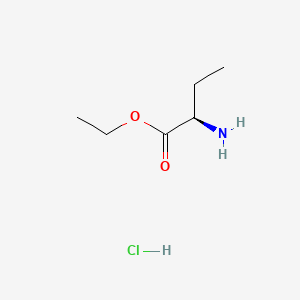![molecular formula C16H26IN3OSi B598671 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine CAS No. 1203566-36-2](/img/structure/B598671.png)
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It has an iodine atom (I), an isobutyl group (C4H9), a trimethylsilyl group (Si(CH3)3), a methoxy group (OCH3), a pyrrolo[2,3-b]pyridine group, and an amine group (NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trimethylsilyl group is known to be bulky and could influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an iodine atom could increase its molecular weight and potentially its boiling point. The trimethylsilyl group could increase its volatility .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated that pyrrolopyridines and pyrrolidines can be synthesized through various methods, including palladium-catalyzed reactions and reactions with nucleophiles. These methods allow for the stepwise and regioselective installation of functional groups, offering pathways to synthesize compounds with specific properties for targeted research applications (Kieseritzky & Lindström, 2010).
Catalysis and Organic Synthesis
Compounds similar to 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine have been used as intermediates in the preparation of other biologically active molecules. The structural features of these compounds, such as the presence of a trimethylsilyl group, make them suitable for catalytic processes and the synthesis of complex organic molecules. For example, these compounds can participate in cross-coupling reactions, a key process in the synthesis of pharmaceuticals and agrochemicals (Park et al., 1998).
Pharmaceutical Research
Derivatives of pyrrolopyridines and pyrrolidines, which share a structural similarity with the compound , have been explored for their potential pharmaceutical applications. These compounds have been investigated for their inhibitory activity on enzymes such as xanthine oxidase, which is relevant in the context of treating diseases like gout or certain types of cardiovascular diseases (Seela et al., 1984).
Materials Science
In materials science, pyrrolidines and their derivatives have found applications in the development of new materials, such as dye-sensitized solar cells (DSSCs). Compounds containing trimethylsilyl groups, similar to the one discussed, can be used as components in the electrolytes of DSSCs, influencing the efficiency and stability of these solar cells (Wu et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-iodo-N-(2-methylpropyl)-1-(trimethylsilylmethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFUJYLLUGCAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26IN3OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743281 |
Source


|
| Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1203566-36-2 |
Source


|
| Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

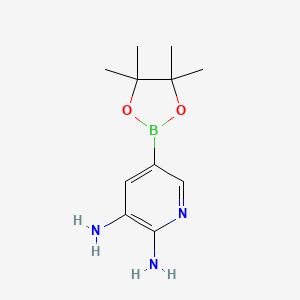
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)
